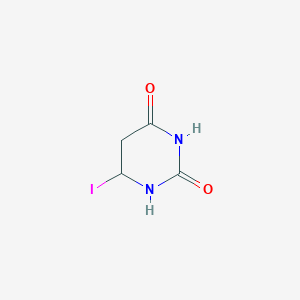![molecular formula C9H18ClN3 B12346941 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine CAS No. 1856089-44-5](/img/structure/B12346941.png)
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine is a heterocyclic compound that features a pyrazole ring substituted with a dimethyl group and a propylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable alkylating agent, such as propylamine. The reaction is usually carried out under reflux conditions in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives .
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole: A precursor in the synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine.
1,3,5-trimethyl-1H-pyrazole: Another pyrazole derivative with similar structural features.
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: A related compound with a cyclopropane ring instead of a propylamine group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a propylamine side chain makes it a versatile compound for various applications .
Properties
CAS No. |
1856089-44-5 |
|---|---|
Molecular Formula |
C9H18ClN3 |
Molecular Weight |
203.71 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-4-5-10-6-9-7-12(3)11-8(9)2;/h7,10H,4-6H2,1-3H3;1H |
InChI Key |
VLBGQDICCSEOSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CN(N=C1C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12346863.png)
![3-benzyl-8-methoxy-1-[(3-methoxyphenyl)methyl]-5-methyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12346867.png)
![N-(1-benzylpiperidin-4-yl)-4-[(1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B12346868.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346871.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346873.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B12346874.png)

![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12346903.png)
![N-[(4-methylphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12346905.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12346906.png)
![(R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride](/img/structure/B12346914.png)
![11-(4-Butoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12346922.png)
![N-(1-benzylpiperidin-4-yl)-4-[(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B12346930.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B12346956.png)
